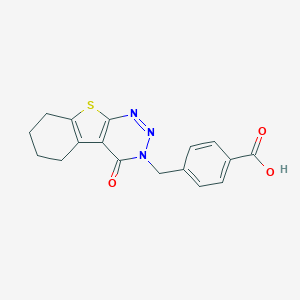![molecular formula C17H19N5O5 B254907 PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B254907.png)
PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxy-nitrophenyl group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 3-amino-1,2,4-triazole with a suitable β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy-Nitrophenyl Group: The next step involves the nitration of a methoxy-substituted phenyl ring, followed by its attachment to the triazolopyrimidine core through a nucleophilic aromatic substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Isopropyl 7-(3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
The presence of both the methoxy and nitro groups in PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
propan-2-yl 7-(4-methoxy-3-nitrophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19N5O5/c1-9(2)27-16(23)14-10(3)20-17-18-8-19-21(17)15(14)11-5-6-13(26-4)12(7-11)22(24)25/h5-9,15H,1-4H3,(H,18,19,20) |
InChI Key |
UNXHUSRGJGPFKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B254824.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide](/img/structure/B254826.png)
![6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254828.png)
![2-[(2-hydroxyethyl)amino]-3-({3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254832.png)
![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![methyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254838.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254852.png)

